ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate
Description
Ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is a chromenone-based ester derivative characterized by a fused benzopyran core (chromen-2-one) substituted with:
- A 4-methyl group on the chromenone ring.
- A 7-(2-isopropoxy-2-oxoethoxy) moiety, introducing an ether-linked isopropyl ester.
- An ethyl propanoate group at position 3.
The compound’s molecular formula is approximately C₂₀H₂₄O₇ (inferred from analogous structures in –8). Its structural complexity arises from the interplay of ester, ether, and ketone functional groups, which influence its solubility, reactivity, and biological interactions . The isopropoxy and oxoethoxy substituents may enhance lipophilicity and target binding compared to simpler derivatives .
Properties
IUPAC Name |
ethyl 3-[4-methyl-2-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-5-24-18(21)9-8-16-13(4)15-7-6-14(10-17(15)27-20(16)23)25-11-19(22)26-12(2)3/h6-7,10,12H,5,8-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJWUIJOBWTVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OC(C)C)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 3-(4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The intermediate product is then reacted with isopropyl chloroformate to introduce the isopropoxy-2-oxoethoxy group .
Chemical Reactions Analysis
Ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or chromenone moiety, leading to the formation of various derivatives.
Scientific Research Applications
Ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s chromenone core is known for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Substituent Effects on Bioactivity: Hydroxyl or methoxy groups (e.g., Ethyl 3-(7-hydroxy-4-methylchromen-3-yl)propanoate) enhance solubility and antioxidant capacity but reduce metabolic stability . Bulky substituents like tert-butoxy or naphthylmethoxy improve lipophilicity and target affinity but may limit bioavailability . Halogenated derivatives (e.g., bromophenyl or chloro) exhibit heightened electrophilicity, favoring interactions with nucleophilic residues in enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
